Sodium 2-chloro-5-fluorobenzoate
Description
Sodium 2-chloro-5-fluorobenzoate (IUPAC name: this compound; molecular formula: C₇H₃ClFNaO₂) is a halogenated aromatic sodium salt with a molecular weight of 196.54 g/mol . Its structure features a benzoate backbone substituted with chlorine at the 2-position and fluorine at the 5-position (Figure 1). The compound is utilized in coordination chemistry, photocatalytic reactions, and as a precursor in organic synthesis . Despite its applications, key physico-chemical properties such as melting point, solubility, and stability remain unreported in the literature .
Properties
IUPAC Name |
sodium;2-chloro-5-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2.Na/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKLBKFZGPYOOX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)[O-])Cl.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 2-chloro-5-fluorobenzoate can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-fluorobenzoic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar principles as laboratory synthesis. The process may include additional steps for purification and quality control to ensure the compound meets specific standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-chloro-5-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids .
Scientific Research Applications
Pharmaceutical Applications
Sodium 2-chloro-5-fluorobenzoate serves as an important intermediate in the synthesis of various pharmaceuticals. Its halogenated structure improves the binding affinity of drug candidates to biological targets, thereby enhancing their therapeutic efficacy.
Case Study: Antibiotic Synthesis
One notable application is in the synthesis of beta-lactam antibiotics such as dicloxacillin and flucloxacillin. These antibiotics are crucial for treating bacterial infections. The incorporation of fluorine into these compounds has been shown to improve their antibacterial properties due to increased lipophilicity and metabolic stability.
Table 1: Pharmaceutical Compounds Derived from this compound
| Compound Name | Therapeutic Use | Synthesis Method |
|---|---|---|
| Dicloxacillin | Bacterial infections | Via nucleophilic substitution reactions |
| Flucloxacillin | Bacterial infections | Halogenation followed by amination |
| Other beta-lactams | Various infections | Similar halogenated precursor routes |
Agrochemical Applications
In agrochemistry, this compound is utilized in the formulation of herbicides and pesticides. Its effectiveness against specific plant pathogens makes it valuable for crop protection.
Research Insights
Studies indicate that this compound can inhibit certain enzymes involved in plant growth regulation, thus serving as a potential herbicide. The introduction of halogens into herbicides often leads to improved selectivity and reduced toxicity to non-target organisms.
Table 2: Agrochemical Formulations Containing this compound
| Formulation Type | Active Ingredient | Application Area |
|---|---|---|
| Herbicides | This compound | Weed control in crops |
| Pesticides | Various formulations | Protection against fungal pathogens |
Analytical Chemistry Applications
This compound is also employed in analytical chemistry as a standard for chromatographic techniques. Its unique properties facilitate the development of high-performance liquid chromatography (HPLC) methods for detecting other compounds.
Case Study: HPLC Method Development
A study demonstrated that this compound could be used as a calibration standard for quantifying related benzoate derivatives in complex mixtures. The compound's distinct retention time aids in accurate analysis .
Table 3: HPLC Applications Using this compound
| Application Area | Purpose | Methodology |
|---|---|---|
| Environmental Analysis | Detection of pollutants | HPLC with UV detection |
| Food Safety | Residue analysis | HPLC coupled with mass spectrometry |
Mechanism of Action
The mechanism of action of sodium 2-chloro-5-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Effects
The positions of chlorine and fluorine substituents significantly influence the electronic and steric properties of benzoate derivatives.
Sodium 2-Chloro-4-Fluorobenzoate
- Structure : Chlorine (2-position), fluorine (4-position).
- Coordination Chemistry : Forms copper(II) complexes with distinct geometries. For example, [Cu(2-Cl-4-FC₇H₃O₂)₂(b-picoline)₂(H₂O)₂] adopts a covalent bonding mode with the benzoate ligand, whereas sodium 2-chloro-5-fluorobenzoate exhibits ionic interactions in Cu(en)₂(H₂O)₂₂ .
5-Chloro-2-Fluorobenzoic Acid (CAS 394-30-9)
- Structure : Chlorine (5-position), fluorine (2-position); free acid form.
- Molecular Weight : 174.56 g/mol (vs. 196.54 g/mol for the sodium salt) .
- Applications : Primarily used as a synthetic intermediate. The sodium salt’s higher solubility in polar solvents makes it preferable for aqueous-phase reactions .
2-Chloro-5-Nitrobenzenesulfonate Derivatives
Halogen-Substituted Benzoates
4-Bromo-2-Chloro-5-Fluorobenzoate
- Photocatalytic Reactivity : Exhibits a quenching rate constant of ~3 × 10⁵ M⁻¹s⁻¹ in reduction/debromination reactions, significantly higher than this compound. This is attributed to bromine’s superior leaving-group ability compared to chlorine .
- Selectivity : The debromination selectivity parameter (62) highlights its preference for bromine removal over dechlorination .
3-Fluorobenzoate
Functional Group Variations
Methyl 2-Chloro-4-Cyano-5-Fluorobenzoate (CAS 1141474-26-1)
- Structure: Methyl ester with cyano (4-position), chlorine (2-position), and fluorine (5-position).
- Molecular Weight : 213.596 g/mol .
- Applications: The cyano group enhances electrophilicity, making it suitable for nucleophilic substitution reactions, unlike the carboxylate group in this compound.
4-Chloro-5-(Chlorosulfonyl)-2-Fluorobenzoic Acid (CAS 56447-54-2)
Data Tables
Table 1. Structural and Molecular Comparison
Table 2. Reactivity and Application Comparison
Research Findings and Implications
- Coordination Chemistry : this compound’s ionic bonding mode in Cu(II) complexes contrasts with covalent bonding observed in its 2-chloro-4-fluoro isomer, suggesting substituent position dictates ligand behavior .
- Photocatalysis : The compound’s lower quenching rate constant compared to brominated analogs underscores halogen-dependent reactivity, critical for designing selective degradation pathways .
- Synthetic Utility: Structural analogs like methyl 2-chloro-4-cyano-5-fluorobenzoate demonstrate how functional group modifications expand applicability in pharmaceutical intermediates .
Biological Activity
Sodium 2-chloro-5-fluorobenzoate is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, applications in scientific research, and relevant case studies.
This compound is an aromatic carboxylic acid derivative, characterized by the presence of both chlorine and fluorine substituents on the benzene ring. Its chemical formula is CHClFNaO, and it is often utilized as a building block in organic synthesis.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can alter enzyme activity, leading to significant biological effects. Specifically, it has been observed to inhibit certain enzymes, which may contribute to its therapeutic potential in various diseases.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties. For instance, it has been used in studies investigating its effects on protein interactions and enzyme kinetics. The compound's ability to bind to specific enzymes alters their activity, which is crucial for understanding its role in biochemical pathways.
Applications in Scientific Research
This compound has a wide range of applications across different fields:
- Chemistry : Serves as a building block for synthesizing more complex organic molecules.
- Biology : Employed in studies involving enzyme inhibition and protein interactions.
- Medicine : Investigated for its potential therapeutic properties, particularly in drug development.
- Industry : Utilized in producing specialty chemicals and materials.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Enzyme Inhibition Studies :
- Photocatalytic Applications :
-
Cancer Research :
- In a study focusing on pancreatic cancer cells, this compound derivatives were tested for their growth-inhibitory effects. Results indicated that these compounds could significantly reduce cell proliferation when combined with other therapeutic agents, suggesting their potential as adjuncts in cancer therapy .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
